molecular formula C9H13N3O5S2 B14810621 5-Cyclopropoxy-2-(methylsulfonamido)pyridine-3-sulfonamide

5-Cyclopropoxy-2-(methylsulfonamido)pyridine-3-sulfonamide

Cat. No.: B14810621
M. Wt: 307.4 g/mol
InChI Key: GFDKZOLWSFNZOM-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-(methylsulfonamido)pyridine-3-sulfonamide: is a chemical compound with the molecular formula C9H13N3O5S2 and a molecular weight of 307.35 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylsulfonamido group, and a pyridine ring with a sulfonamide substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-(methylsulfonamido)pyridine-3-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route may vary, but it generally includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-2-(methylsulfonamido)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Cyclopropoxy-2-(methylsulfonamido)pyridine-3-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-(methylsulfonamido)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Uniqueness: 5-Cyclopropoxy-2-(methylsulfonamido)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H13N3O5S2

Molecular Weight

307.4 g/mol

IUPAC Name

5-cyclopropyloxy-2-(methanesulfonamido)pyridine-3-sulfonamide

InChI

InChI=1S/C9H13N3O5S2/c1-18(13,14)12-9-8(19(10,15)16)4-7(5-11-9)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)(H2,10,15,16)

InChI Key

GFDKZOLWSFNZOM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=N1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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